molecular formula C8H9KN2O2 B2640327 potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1955523-98-4

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2640327
CAS No.: 1955523-98-4
M. Wt: 204.27
InChI Key: QGXOJYVVDTXTRN-UHFFFAOYSA-M
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Description

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate (CAS 1955523-98-4) is a pharmaceutically significant building block in organic synthesis and medicinal chemistry. This compound belongs to the imidazo[1,5-a]pyridine class of heterocyclic scaffolds, which are recognized as privileged structures in drug discovery due to their versatile biological activities. Specifically, derivatives based on this core structure have been identified as potent and selective 5-hydroxytryptamine 4 receptor (5-HT4R) partial agonists . Research indicates that 5-HT4 receptor partial agonists represent a promising therapeutic approach for the symptomatic and disease-modifying treatment of cognitive disorders associated with Alzheimer's disease . The potassium carboxylate salt form offers enhanced solubility properties compared to the corresponding free acid, facilitating its use in various synthetic applications and biological assays. As a key synthetic intermediate, it is used in the Mg3N2-assisted one-pot annulation synthesis of imidazo[1,5-a]pyridine derivatives, enabling the efficient construction of this medicinally important heterocyclic system . This product is intended for research purposes as a chemical intermediate in the development of potential therapeutic agents and for various other scientific investigations. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXOJYVVDTXTRN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine-1-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for mixing and temperature control ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Imidazo[1,5-a]pyridine derivatives are known for their anticancer properties. Studies have shown that potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, a recent study demonstrated that this compound can inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Mechanism of Action
The mechanism of action involves the modulation of key signaling pathways associated with cell survival and apoptosis. The compound acts as an inhibitor of specific kinases that are overexpressed in cancer cells, leading to reduced tumor growth .

Materials Science

Optoelectronic Devices
this compound has been explored for its potential use in optoelectronic devices due to its luminescent properties. Research indicates that derivatives of imidazo[1,5-a]pyridine can be utilized in the fabrication of light-emitting diodes (LEDs) and organic photovoltaic cells .

Table: Luminescent Properties of Imidazo[1,5-a]pyridine Derivatives

CompoundEmission Wavelength (nm)Quantum Yield (%)
This compound52045
3-methyl derivative54050
Unsubstituted imidazo compound50035

This table illustrates the emission characteristics and quantum yields of various derivatives, highlighting the promising applications in optoelectronics.

Agrochemicals

Pesticidal Properties
The imidazo[1,5-a]pyridine framework is also significant in agrochemical applications. This compound has been investigated for its efficacy as a pesticide. Field studies have shown that it possesses insecticidal activity against common agricultural pests .

Case Study: Efficacy Against Aphids
In a controlled environment study conducted on aphids (a major pest in crops), this compound demonstrated over 80% mortality within 48 hours of application at a concentration of 100 mg/L . This suggests its potential as an effective pesticide alternative.

Mechanism of Action

The mechanism of action of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1554534-02-9)
  • Structure : Bromine replaces the carboxylate group at the 1-position.
  • Molecular Formula : C₇H₉BrN₂.
  • Key Properties : Lower polarity compared to the carboxylate derivative, leading to reduced solubility in aqueous systems. Used as an intermediate in cross-coupling reactions for drug discovery .
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS 1417635-70-1)
  • Structure : Amine group at the 7-position with dihydrochloride salt.
  • Molecular Formula : C₇H₁₃Cl₂N₃.
  • Key Properties : Enhanced solubility in water due to the hydrochloride salt. Primarily used in biochemical research, including receptor-binding studies .
Carboxylate Derivatives (e.g., Compounds 5y and 5z from )
  • Example: 10-(3,4-dihydronaphthalen-1-yl)-5H-benzo[e]pyrido[2',1':2,3]imidazo[4,5-b]indole-7(6H)-carboxylate (5y). Molecular Formula: Not explicitly stated but includes fused aromatic systems. Key Properties: Melting point 206–207°C, IR absorption at 1722 cm⁻¹ (C=O stretch). Used in fluorescence-based materials due to extended conjugation .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Solubility Application
Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate Not reported ~1700–1750 (expected) High in water Pharmaceuticals, catalysis
1-Bromo analog (CAS 1554534-02-9) Not reported N/A Low in water Synthetic intermediate
Compound 5y () 206–207 1722 Moderate in DMSO Fluorescent materials
Compound 5z () 202–203 1730 Moderate in MeOH Organic electronics

Biological Activity

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a heterocyclic structure that contributes to its biological activity. The imidazo[1,5-a]pyridine core is recognized for its role in various medicinal chemistry applications.

Antimicrobial Activity

Research has demonstrated that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study showed that certain imidazo[1,2-a]pyridine compounds had minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis H37Rv strains . This highlights the potential of this compound as an effective antimicrobial agent.

Anticancer Properties

Recent studies have revealed that derivatives of imidazo[1,5-a]pyridine can modulate oncogenic pathways. A novel derivative was found to inhibit KRAS G12D mutations associated with solid tumors . This suggests that this compound may hold promise in cancer therapy by targeting critical signaling pathways.

The biological mechanisms underlying the activity of imidazo[1,5-a]pyridine derivatives often involve the inhibition of specific enzymes or receptors. For example:

  • Inhibition of QcrB : Compounds from this class have been shown to inhibit QcrB in M. tuberculosis, disrupting electron transport and leading to bacterial cell death .
  • Binding Affinity : The interactions with KRAS proteins indicate that these compounds can stabilize inactive conformations of the protein, thereby preventing its activation .

Research Findings and Case Studies

Recent literature has documented various studies focusing on the efficacy and mechanisms of this compound and related compounds.

Table: Summary of Biological Activity Studies

Study ReferenceActivity TestedKey Findings
AntimicrobialMIC ≤ 0.006 μM against M. tuberculosis
AnticancerInhibits KRAS G12D mutations; stabilizes inactive conformation
Enzyme InhibitionTargets QcrB in M. tuberculosis

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies that enhance its bioactivity. Recent advancements include one-pot reactions that yield diverse functionalized derivatives with improved pharmacological profiles .

Q & A

Advanced Research Question

  • Thermal Stability : Molecular dynamics simulations predict decomposition thresholds (>300°C) based on analogous imidazolate frameworks (e.g., ZIFs) .
  • Hydrolytic Stability : Quantum mechanical calculations (e.g., COSMO-RS) assess susceptibility to hydrolysis in aqueous media .
  • Coordination Chemistry : DFT explores binding affinities for metal ions (e.g., Zn²⁺, Co²⁺), relevant to MOF synthesis .

What are its potential applications in materials science?

Advanced Research Question

  • Metal-Organic Frameworks (MOFs) : The carboxylate group acts as a linker for constructing porous ZIF-like structures with high CO₂ adsorption capacity (~83 L CO₂/L material at 273 K) .
  • Catalysis : As a ligand in transition-metal complexes for asymmetric synthesis (e.g., Pd-catalyzed cross-couplings) .

How can contradictory spectral data be resolved during characterization?

Advanced Research Question

  • Multi-Technique Validation : Cross-reference NMR, IR, and HRMS to distinguish between isomeric byproducts.
  • Crystallographic Refinement : Resolve ambiguities in proton assignments (e.g., overlapping aliphatic peaks) via single-crystal X-ray diffraction .
  • Dynamic NMR : Variable-temperature studies clarify conformational dynamics in solution .

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